REACTION_CXSMILES
|
C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC.[Br:26][C:27]1[CH:28]=[C:29]([NH:42][C:43]2[N:48]=[C:47]([C:49]([F:52])([F:51])[F:50])[CH:46]=[CH:45][N:44]=2)[CH:30]=[C:31](B2OC(C)(C)C(C)(C)O2)[CH:32]=1.Br[C:54]1[S:58][CH:57]=[N:56][CH:55]=1.[F-].[K+]>C1COCC1.CCOC(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2].O>[Br:26][C:27]1[CH:28]=[C:29]([NH:42][C:43]2[N:48]=[C:47]([C:49]([F:50])([F:51])[F:52])[CH:46]=[CH:45][N:44]=2)[CH:30]=[C:31]([C:54]2[S:58][CH:57]=[N:56][CH:55]=2)[CH:32]=1 |f:3.4,7.8.9|
|
Name
|
Intermediate 10
|
Quantity
|
755 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)B1OC(C(O1)(C)C)(C)C)NC1=NC=CC(=N1)C(F)(F)F
|
Name
|
|
Quantity
|
760 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CN=CS1
|
Name
|
|
Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
4.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
19 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
WASH
|
Details
|
washed with 100 mL brine
|
Type
|
WASH
|
Details
|
was thus rinsed with 100 mL THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by Chromatography on silica gel (40 g; dry load; 100:0 to 50:50 hexanes:EtOAc over 25 minutes)
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C1=CN=CS1)NC1=NC=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.12 mmol | |
AMOUNT: MASS | 449 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |